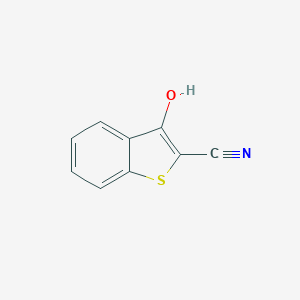

3-Hydroxy-1-benzothiophene-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXMOBZBFOKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305411 | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-69-7 | |

| Record name | 3-Hydroxybenzo[b]thiophene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57477-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 1 Benzothiophene 2 Carbonitrile and Its Structural Analogs

Established Multi-Step Synthetic Pathways from Simpler Precursors

Traditional synthetic routes to 3-hydroxy-1-benzothiophene-2-carbonitrile and related compounds often involve multi-step sequences that start from readily available precursors. These methods rely on classical organic reactions to construct the benzothiophene (B83047) core.

Cyclization Reactions Facilitated by Specific Functional Groups

One of the most common strategies for synthesizing the benzothiophene ring system is through the cyclization of appropriately substituted benzene (B151609) derivatives. A key approach involves the intramolecular cyclization of precursors containing both a thiol or a masked thiol group and a reactive functional group on an adjacent carbon atom that can participate in ring closure.

For instance, the synthesis of 3-hydroxy-1-benzothiophene-2-carbonitrile can be achieved through the cyclization of a precursor molecule using sodium ethoxide in ethanol (B145695) under reflux conditions. This method results in the formation of crystalline solids. Another established method is the electrophilic cyclization of o-alkynyl aryl thioethers. Reagents such as iodine, bromine, N-bromosuccinimide (NBS), and various sulfenyl chlorides can be used to induce cyclization. nih.gov For example, the iodocyclization of o-alkynylthioanisoles with iodine (I₂) in dichloromethane (B109758) (CH₂Cl₂) produces 3-iodobenzothiophenes, which can then be cyanated using copper cyanide (CuCN) in dimethylformamide (DMF) to yield the desired nitrile.

Precursor Functionalization and Ring Closure Strategies

This strategy involves the initial functionalization of a benzene ring with the necessary substituents for a subsequent ring-closing reaction. This can involve several steps to introduce the sulfur atom and the side chain that will form the thiophene (B33073) part of the benzothiophene.

A well-documented example is the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine. rsc.orgnih.gov This reaction proceeds via an initial nucleophilic substitution of the halide by the sulfur of methyl thioglycolate, followed by an intramolecular cyclization to form the 3-aminobenzothiophene scaffold. rsc.orgnih.gov This scaffold can then be further modified to introduce the desired functional groups.

Another approach involves the use of o-alkynylthioanisoles, which can undergo electrophilic sulfur-mediated cyclization. nih.gov For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used to cyclize o-alkynyl thioanisoles to form 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.gov

Novel and Optimized Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of benzothiophenes. These novel approaches often utilize modern catalytic systems and reaction conditions.

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods for Benzothiophene Scaffolds

Palladium catalysis has emerged as a powerful tool in the synthesis of benzothiophene derivatives. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance.

A notable example is the palladium iodide (PdI₂)-catalyzed carbonylative cyclization of 2-alkynylthioanisoles under carbon monoxide (CO) pressure. nih.gov This process allows for the direct synthesis of benzothiophene-3-carbonitrile derivatives. Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling, which is used for the functionalization of a pre-existing benzothiophene core. For instance, brominated benzothiophene intermediates can be coupled with boronic esters in the presence of a palladium catalyst like Pd(PPh₃)₄ to introduce various substituents.

| Catalyst System | Reactants | Product | Yield (%) |

| Pd(PPh₃)₄, K₂CO₃ | Brominated benzothiophene, Boronic ester | Functionalized benzothiophene | 61-78 |

| PdI₂, KI | 2-Alkynylthioanisole, CO, Air | Benzothiophene-3-carbonitrile | Fair to high nih.gov |

Applications of Microwave Technology in Synthetic Schemes

Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and, in some cases, improve yields compared to conventional heating methods. rsc.orgnih.govnih.gov This technology allows for rapid and intense heating of polar substances, leading to shorter reaction times. youtube.com

For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate can be performed under microwave irradiation at 130 °C in dimethyl sulfoxide (B87167) (DMSO), providing the products in high yields (58–96%) in a much shorter time frame compared to conventional heating. rsc.orgnih.gov This rapid access to the 3-aminobenzothiophene scaffold makes it a valuable building block for further derivatization. rsc.orgnih.gov

| Reaction | Conventional Method Time | Microwave Method Time | Yield (%) |

| Synthesis of 3-aminobenzo[b]thiophenes | 20 h | 11-35 min | 58-96 rsc.orgnih.gov |

| Saponification of benzothiophene ester | 17 h | 15 min | Good rsc.org |

Domino and One-Pot Reaction Strategies for Benzothiophene Systems

An efficient domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.govacs.org These compounds can then be used to synthesize a library of novel scaffolds. nih.govacs.org Another example is a base-promoted domino condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. nih.gov One-pot syntheses of multiarylated benzophenones have also been reported, proceeding via a [3 + 2 + 1] benzannulation of ketones, alkynes, and α,β-unsaturated carbonyls. nih.gov

Regioselective Synthesis Considerations in Benzothiophene Formation

The regioselectivity in the formation of the benzothiophene ring is a critical factor, particularly when aiming for a specific substitution pattern as seen in 3-hydroxy-1-benzothiophene-2-carbonitrile. The desired product features a hydroxyl group at the C3 position and a nitrile group at the C2 position. The primary strategy to achieve this regiochemistry involves the intramolecular cyclization of an ortho-substituted thiophenol derivative where the substituents are predisposed to form the thiophene ring in the correct orientation.

A prominent and effective method for achieving this regioselectivity is the Thorpe-Ziegler cyclization. This reaction involves the intramolecular condensation of a dinitrile or a cyano-ester, catalyzed by a base, to form a cyclic β-keto nitrile or a cyclic enamino-nitrile after tautomerization. In the context of 3-hydroxy-1-benzothiophene-2-carbonitrile synthesis, the key precursor is an o-substituted benzonitrile (B105546) containing a cyanomethylthio group, specifically 2-(cyanomethylthio)benzonitrile.

The mechanism of the Thorpe-Ziegler cyclization ensures the desired regiochemistry. The reaction is initiated by the deprotonation of the α-carbon to the nitrile in the cyanomethylthio side chain by a base. The resulting carbanion then attacks the electrophilic carbon of the nitrile group on the benzene ring. This intramolecular nucleophilic attack leads to the formation of a five-membered ring, which, after tautomerization of the resulting imine, yields the stable enamine form, which is the 3-amino-1-benzothiophene-2-carbonitrile. Subsequent hydrolysis would lead to the 3-hydroxy derivative. The positions of the hydroxyl (or amino) and nitrile groups are thus fixed by the structure of the starting dinitrile precursor.

Alternative cyclization strategies for benzothiophenes, such as those starting from o-halobenzonitriles or other substituted thiophenols, also face regiochemical challenges. The choice of starting materials and reaction conditions is paramount in directing the cyclization to yield the desired isomer. For instance, the reaction of 2-chlorobenzonitrile (B47944) with mercaptoacetonitrile (B8634862) to form the key intermediate, 2-(cyanomethylthio)benzonitrile, is a crucial step that sets up the regiochemistry for the subsequent cyclization. Any side reactions or alternative cyclization pathways could lead to undesired isomers.

Generation of Key Intermediates for 3-Hydroxy-1-benzothiophene-2-carbonitrile Synthesis

The synthesis of 3-hydroxy-1-benzothiophene-2-carbonitrile is highly dependent on the efficient preparation of its key precursor, 2-(cyanomethylthio)benzonitrile. This intermediate contains the necessary atoms and functional groups arranged for the final intramolecular cyclization.

A common and practical method for the synthesis of 2-(cyanomethylthio)benzonitrile involves the nucleophilic substitution reaction between an ortho-halobenzonitrile, typically 2-chlorobenzonitrile, and a salt of mercaptoacetonitrile. This reaction is generally carried out in the presence of a base, which deprotonates the thiol group of mercaptoacetonitrile, forming a thiolate anion that acts as the nucleophile.

The reaction can be summarized as follows:

Reaction Scheme for the Synthesis of 2-(cyanomethylthio)benzonitrile

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| 2-Chlorobenzonitrile | Mercaptoacetonitrile | K₂CO₃ / DMF | 2-(Cyanomethylthio)benzonitrile |

Detailed research findings have shown that this reaction proceeds with good yields under relatively mild conditions. The choice of base and solvent can influence the reaction rate and yield. Potassium carbonate (K₂CO₃) is a commonly used base, and dimethylformamide (DMF) is an effective polar aprotic solvent for this type of nucleophilic aromatic substitution.

Once the key intermediate, 2-(cyanomethylthio)benzonitrile, is obtained, it is subjected to a base-mediated intramolecular cyclization to yield 3-hydroxy-1-benzothiophene-2-carbonitrile. This cyclization is a critical step and is typically achieved using a strong base such as sodium ethoxide in ethanol.

Cyclization of 2-(cyanomethylthio)benzonitrile

| Reactant | Reagent/Solvent | Product | Yield |

| 2-(Cyanomethylthio)benzonitrile | Sodium Ethoxide / Ethanol | 3-Hydroxy-1-benzothiophene-2-carbonitrile | High |

The following table provides an overview of the key compounds mentioned in the synthesis of 3-hydroxy-1-benzothiophene-2-carbonitrile.

Chemical Reactivity and Derivatization of 3 Hydroxy 1 Benzothiophene 2 Carbonitrile

Reactions at the Hydroxyl Moiety

The hydroxyl group at the 3-position is a primary site for functionalization, readily undergoing reactions typical of a phenolic hydroxyl group.

O-Alkylation and O-Acylation to Form 3-Alkoxy- and 3-Acyloxy-1-benzothiophene-2-carbonitrile Derivatives

The nucleophilic character of the hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

O-Alkylation: The synthesis of 3-alkoxy-1-benzothiophene-2-carbonitrile derivatives is typically achieved by treating the parent compound with an alkylating agent in the presence of a base. The choice of base and solvent system can influence the reaction's efficiency. The synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives, for instance, has been shown to be highly dependent on the base and alkylating agent used. rsc.org

O-Acylation: Similarly, O-acylation can be accomplished by reacting 3-hydroxy-1-benzothiophene-2-carbonitrile with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base catalyst.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 3-Alkoxy-1-benzothiophene-2-carbonitrile |

| O-Acylation | Acyl halide, Base (e.g., Pyridine) | 3-Acyloxy-1-benzothiophene-2-carbonitrile |

Interconversion between Alkoxy and Hydroxyl Derivatives

The interconversion between 3-alkoxy and 3-hydroxy derivatives is a feasible process. Cleavage of the ether linkage in 3-alkoxy derivatives can regenerate the hydroxyl group, often under acidic conditions. Conversely, as mentioned, the hydroxyl group can be readily alkylated. This reversibility provides a strategic advantage in multi-step synthetic sequences where protection of the hydroxyl group is necessary.

Reactions Involving the Carbonitrile Functionality

The carbonitrile group at the 2-position is an electron-withdrawing group that activates the benzothiophene (B83047) ring and serves as a versatile handle for further chemical modifications.

Transformations to Other Nitrogen-Containing Moieties

The nitrile group can be transformed into a variety of other nitrogen-containing functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile can yield a primary amine. Furthermore, the nitrile group can participate in addition reactions with organometallic reagents.

Cyclization Reactions Involving the Nitrile Group

The juxtaposition of the hydroxyl and carbonitrile groups facilitates various cyclization reactions. For instance, treatment with certain reagents can lead to the formation of fused heterocyclic systems. The nitrile group's ability to participate in cyclization is a key feature in the synthesis of more complex molecular architectures. For example, 2-amino-3-cyano-benzothiophenes can be transformed into 11-amino-benzothieno[2,3-b]quinolines. researchgate.net

Electrophilic Aromatic Substitution on the Benzothiophene Core

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

Halogenation

Electrophilic halogenation of benzothiophene derivatives typically occurs on the benzene (B151609) ring. In the case of 4-hydroxybenzo[b]thiophene, bromination with N-bromosuccinimide results in substitution at the 5-position, while using bromine in carbon tetrachloride leads to the formation of the 5,7-dibromo-compound. rsc.org This suggests that the hydroxyl group directs the electrophilic attack to specific positions on the benzene ring.

For 3-Hydroxy-1-benzothiophene-2-carbonitrile, it is anticipated that halogenation would similarly occur on the benzene moiety. The precise regioselectivity would be influenced by the combined directing effects of the hydroxyl group and the electron-withdrawing nitrile group.

Table 1: Halogenation of a Related Benzothiophene Derivative

| Starting Material | Reagent | Product(s) | Reference |

| 4-Hydroxybenzo[b]thiophen | N-Bromosuccinimide | 5-Bromo-4-hydroxybenzo[b]thiophen | rsc.org |

| 4-Hydroxybenzo[b]thiophen | Br₂ in CCl₄ | 5,7-Dibromo-4-hydroxybenzo[b]thiophen | rsc.org |

Nitration

The nitration of benzothiophene derivatives is a well-established method for introducing a nitro group onto the aromatic core. Studies on the nitration of benzo[b]thiophen-2-carboxylic acid under different conditions have shown that a mixture of 3-, 4-, 6-, and 7-nitro substitution products can be obtained. rsc.org Furthermore, the nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens demonstrates that substitution occurs at all four available positions in the benzene ring, with the product distribution being dependent on the nitrating conditions. rsc.org In some instances, electrophilic displacement of the carboxy or formyl group by a nitro group has been observed. rsc.orgrsc.org

When 4-hydroxybenzo[b]thiophen is subjected to nitration in acetic acid, a mixture of the 5-nitro, 7-nitro, and 5,7-dinitro compounds is formed, with the 5-nitro derivative being the major product. rsc.org This highlights the directing effect of the hydroxyl group. For 3-Hydroxy-1-benzothiophene-2-carbonitrile, nitration is expected to occur on the benzene ring, with the regioselectivity being governed by the interplay of the activating hydroxyl group and the deactivating nitrile and thiophene (B33073) moieties.

Table 2: Nitration of Related Benzothiophene Derivatives

| Starting Material | Nitrating Conditions | Product(s) | Reference |

| Benzo[b]thiophen-2-carboxylic acid | H₂SO₄/AcOH, 60°C or Ac₂O/AcOH, 0°C | Mixture of 3-, 4-, 6-, and 7-nitro derivatives | rsc.org |

| 3-Acetylbenzo[b]thiophen | KNO₃/H₂SO₄, 0°C or fuming HNO₃/Ac₂O/AcOH | Mixture of 4-, 5-, 6-, and 7-nitro derivatives | rsc.org |

| 4-Hydroxybenzo[b]thiophen | HNO₃/AcOH | 5-Nitro-, 7-nitro-, and 5,7-dinitro-4-hydroxybenzo[b]thiophen | rsc.org |

Advanced Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is highly versatile and can be applied to a wide range of substrates, including those with sensitive functional groups. nih.govrsc.org For benzothiophene derivatives, this reaction provides a route to introduce aryl or other organic substituents.

While direct Suzuki-Miyaura coupling of 3-Hydroxy-1-benzothiophene-2-carbonitrile has not been extensively reported, derivatization of the hydroxyl group to a triflate (OTf) or conversion to a halide would render the 3-position susceptible to this coupling reaction. For instance, palladium-catalyzed Suzuki-type couplings of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates proceed in good to excellent yields. nih.gov Similarly, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated. rsc.org These examples suggest that a 3-halo or 3-triflyloxy-1-benzothiophene-2-carbonitrile derivative could effectively participate in Suzuki-Miyaura coupling reactions to generate a variety of 3-substituted benzothiophenes. researchgate.netbeilstein-journals.orgnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Heterocyclic Halides and Triflates

| Electrophile | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ / K₃PO₄ | 3-Alkenylpyridine | Good to Excellent | nih.gov |

| ortho-Bromoaniline | Arylboronic ester | Pd catalyst / Base | ortho-Aryl aniline (B41778) | - | rsc.org |

| 3-Chloro-3-arylacrylonitrile | Arylboronic acid | Pd catalyst / Base | 3,3-Diaryl-substituted acrylonitrile (B1666552) | - | nih.gov |

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a hydroxyl and a nitrile group on the benzothiophene scaffold of 3-Hydroxy-1-benzothiophene-2-carbonitrile provides opportunities for various cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization: Intramolecular cyclization can be a powerful tool for the synthesis of complex polycyclic molecules. For instance, the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes leads to the formation of benzothiophene-3-carboxylic esters through an intramolecular S-5-endo-dig cyclization. nih.gov Similarly, metal-free intramolecular cyclization of o-alkynyl arylamines can be used to construct poly-functionalized 3-selenylindoles. nih.gov Functionalization of the hydroxyl group in 3-Hydroxy-1-benzothiophene-2-carbonitrile could provide a tether for a subsequent intramolecular cyclization reaction, leading to novel fused systems.

Intermolecular Cyclization: Intermolecular cyclization reactions offer a convergent approach to building complex molecules. A manganese-catalyzed intermolecular oxidative cyclization between thiophenols and alkynes has been established for the formation of benzothiophenes. researchgate.net The reaction of 3-Hydroxy-1-benzothiophene-2-carbonitrile with bifunctional reagents could lead to intermolecular cyclization and the formation of new heterocyclic rings.

Synthesis of Fused Heterocyclic Ring Systems from Benzothiophene Precursors

The versatile reactivity of 3-Hydroxy-1-benzothiophene-2-carbonitrile and its derivatives allows for their use as precursors in the synthesis of various fused heterocyclic ring systems.

Formation of Thioxotetrahydropyrimidine Derivatives

The reaction of compounds containing an active methylene (B1212753) group, such as the one adjacent to the nitrile group in a potential derivative of the title compound, with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. These intermediates can then undergo cyclization to form thioxotetrahydropyrimidine rings. While a direct synthesis from 3-Hydroxy-1-benzothiophene-2-carbonitrile is not explicitly documented, the reaction of related β-keto nitriles or malononitrile (B47326) derivatives with isothiocyanates is a known route to pyrimidine-thiones.

Synthesis of Thiadiazole Derivatives

Thiadiazole derivatives are an important class of heterocyclic compounds with diverse applications. A common synthetic route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a source of sulfur. For example, 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole has been synthesized by refluxing the corresponding N-formyl acid hydrazide with phosphorous pentasulphide in xylene. mdpi.comnih.gov

To synthesize a thiadiazole derivative from 3-Hydroxy-1-benzothiophene-2-carbonitrile, the nitrile group could first be hydrolyzed to a carboxylic acid, which is then converted to the acid hydrazide. Subsequent reaction with a thiocarbonyl source would yield the desired fused thiadiazole system.

Table 4: Synthesis of a Thiadiazole Derivative from a Benzothiophene Precursor

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Chloro-2-chlorocarbonylbenzo[b]thiophene | 1. Hydrazine (B178648) hydrate2. Formic acid3. P₂S₅, xylene, reflux | 2-(3-Chloro-1-benzothien-2-yl)-1,3,4-thiadiazole | 62-68 | mdpi.com |

Preparation of Thiazolidine Derivatives

The synthesis of thiazolidinone derivatives from 3-hydroxy-1-benzothiophene-2-carbonitrile involves a multi-step process. The key steps include the reduction of the nitrile group to a primary amine, formation of a Schiff base, and subsequent cyclization with thioglycolic acid.

Step 1: Reduction of the Nitrile Group

The initial step is the reduction of the 2-cyano group to a 2-aminomethyl group. This transformation is crucial for introducing the necessary nucleophilic amine for the subsequent Schiff base formation. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF), can be employed for this purpose. Care must be taken to control the reaction conditions to avoid side reactions involving the hydroxyl group.

Step 2: Formation of Schiff Bases

The resulting 2-aminomethyl-1-benzothiophen-3-ol is then condensed with a variety of aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases (imines). This reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of a weak acid like glacial acetic acid. researchgate.net The general reaction is depicted below:

Reaction Scheme for Schiff Base Formation

Step 3: Cyclization to Thiazolidinones

The final step is the cyclocondensation of the Schiff base with thioglycolic acid to yield the thiazolidinone ring. This reaction is typically performed by refluxing the Schiff base and thioglycolic acid in a solvent such as 1,4-dioxane (B91453) or benzene, often with a catalytic amount of a Lewis acid like zinc chloride (ZnCl₂). google.com The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization and dehydration to form the 4-thiazolidinone (B1220212) ring.

Reaction Scheme for Thiazolidinone Formation

The following table provides examples of potential thiazolidinone derivatives that could be synthesized through this pathway.

| Aldehyde Reactant | Resulting Thiazolidinone Derivative |

| Benzaldehyde | 2-(3-hydroxy-1-benzothiophen-2-yl)-3-phenylthiazolidin-4-one |

| 4-Chlorobenzaldehyde | 2-(3-hydroxy-1-benzothiophen-2-yl)-3-(4-chlorophenyl)thiazolidin-4-one |

| 4-Methoxybenzaldehyde | 2-(3-hydroxy-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)thiazolidin-4-one |

| Thiophene-2-carboxaldehyde | 2-(3-hydroxy-1-benzothiophen-2-yl)-3-(thiophen-2-yl)thiazolidin-4-one |

Access to Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 3-hydroxy-1-benzothiophene-2-carbonitrile necessitates the conversion of the nitrile group into a carbohydrazide (B1668358) (acid hydrazide) intermediate. This intermediate then undergoes cyclization to form the oxadiazole ring.

Step 1: Hydrolysis of the Nitrile and Esterification

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. However, to avoid potential side reactions with the hydroxyl group, a milder two-step approach is often preferred. First, the nitrile is converted to an ester, such as the ethyl ester, by reacting it with ethanol in the presence of a strong acid catalyst like hydrogen chloride gas.

Step 2: Formation of the Carbohydrazide

The resulting ethyl 3-hydroxy-1-benzothiophene-2-carboxylate is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol or isopropanol (B130326) under reflux to yield 3-hydroxy-1-benzothiophene-2-carbohydrazide. researchgate.net This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, followed by the elimination of ethanol.

Reaction Scheme for Carbohydrazide Formation [Image of the reaction of ethyl 3-hydroxy-1-benzothiophene-2-carboxylate with hydrazine hydrate to form 3-hydroxy-1-benzothiophene-2-carbohydrazide]

[Image of the reaction of the thiosemicarbazide (B42300) with a base to form a 1,2,4-triazole-3-thiol derivative]

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 1 Benzothiophene 2 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 3-Hydroxy-1-benzothiophene-2-carbonitrile, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in a multiplet region between δ 7.48 and 8.01 ppm. A characteristically broad singlet for the hydroxyl (-OH) proton is observed far downfield at approximately δ 12.25 ppm, a shift indicative of strong intramolecular hydrogen bonding with the adjacent nitrile group.

For substituted benzothiophene (B83047) derivatives, the chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. The table below presents typical ¹H NMR data for related benzothiophene structures, illustrating how proton signals are assigned.

Interactive Table: Representative ¹H NMR Data for Benzothiophene Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.33 | d | 5.5 |

| H-4 | 7.88 | d | 8.0 |

| H-5 | 7.36 | t | 7.2 |

| H-6 | 7.34 | t | 7.2 |

| H-7 | 7.83 | d | 8.0 |

| 4-NH | 4.99 | s | - |

| OH | 12.25 | br s | - |

Note: Data is compiled from representative benzothiophene structures to illustrate typical values. 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) including APT-NMR

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In broad-band decoupled spectra, each unique carbon atom typically appears as a single line, with its chemical shift indicating its electronic environment. For 3-Hydroxy-1-benzothiophene-2-carbonitrile, the nitrile carbon (C≡N) is expected to resonate in the range of δ 115–120 ppm. chemsynthesis.com

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbons based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups appear as positive signals. This technique is invaluable for unambiguous signal assignment.

The following table shows ¹³C NMR and APT data for a representative tetrahydrobenzo[b]thiophene derivative, which highlights the information obtained from these experiments. dergipark.org.tr

Interactive Table: Representative ¹³C NMR and APT Data for a Tetrahydrobenzo[b]thiophene Derivative

| Carbon | Chemical Shift (δ, ppm) | APT Phase | Assignment |

| C-2 | 162.5 | Negative | Quaternary (C) |

| C-3 | 87.1 | Negative | Quaternary (C) |

| C-3a | 125.8 | Negative | Quaternary (C) |

| C-4 | 24.9 | Negative | Methylene (CH₂) |

| C-5 | 22.1 | Negative | Methylene (CH₂) |

| C-6 | 28.5 | Positive | Methine (CH) |

| C-7 | 25.3 | Negative | Methylene (CH₂) |

| C-7a | 151.8 | Negative | Quaternary (C) |

| CN | 117.2 | Negative | Quaternary (C) |

| CH₃ | 21.4 | Positive | Methyl (CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are powerful tools for establishing the complete molecular structure by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling). For 3-Hydroxy-1-benzothiophene-2-carbonitrile, a COSY spectrum would show cross-peaks between adjacent protons on the benzene (B151609) ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), allowing for sequential assignment of these signals. ceon.rsmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this experiment correlates protons with the carbons to which they are directly attached. ceon.rs It is used to definitively assign the signals of protonated carbons. For instance, the signal for H-4 in the ¹H NMR spectrum would show a cross-peak to the signal for C-4 in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying functional groups. The FT-IR spectrum of 3-Hydroxy-1-benzothiophene-2-carbonitrile displays characteristic absorption bands that confirm its structure.

Interactive Table: Key FT-IR Vibrational Frequencies for 3-Hydroxy-1-benzothiophene-2-carbonitrile

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Strong |

| ~2200 | C≡N Stretch | Nitrile (-C≡N) | Sharp, Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1200 | C-O Stretch | Phenolic C-O | Medium |

The broadness of the O-H stretching band is consistent with the strong hydrogen bonding indicated by ¹H NMR data. chemsynthesis.com The sharp, intense peak around 2200 cm⁻¹ is a definitive indicator of the nitrile functional group.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar bonds (like C=O, O-H), Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds and aromatic systems. youtube.com

Although specific FT-Raman data for 3-Hydroxy-1-benzothiophene-2-carbonitrile is not widely available, the expected spectrum would feature strong bands for the symmetric vibrations of the benzothiophene ring system. The C≡N stretch is also Raman active and would be expected to appear around 2200 cm⁻¹. In related heterocyclic compounds like benzothiazole, C-S stretching modes and ring deformation modes are readily identified using Raman spectroscopy, and similar assignments would be anticipated for the benzothiophene core. esisresearch.org

Mass Spectrometry

Mass spectrometry serves as a critical tool for the determination of the molecular weight and elemental composition of 3-Hydroxy-1-benzothiophene-2-carbonitrile derivatives, as well as for deducing their structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 3-Hydroxy-1-benzothiophene-2-carbonitrile derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of the parent compound and its various analogues. Techniques such as time-of-flight (TOF) mass spectrometry enable the differentiation between compounds with identical nominal masses but different elemental compositions. core.ac.uknih.gov

For the parent compound, 3-Hydroxy-1-benzothiophene-2-carbonitrile (C₉H₅NOS), the exact mass can be calculated and compared against the experimentally measured value to confirm its identity with a high degree of confidence. chemsynthesis.com This process is crucial for verifying the products of synthetic reactions and for identifying unknown derivatives in complex mixtures. nih.gov The high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. core.ac.uk

Table 1: Illustrative HRMS Data for 3-Hydroxy-1-benzothiophene-2-carbonitrile and a Derivative

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) |

| 3-Hydroxy-1-benzothiophene-2-carbonitrile | C₉H₅NOS | 175.0092 | 175.0095 | 1.7 |

| 3-Methoxy-1-benzothiophene-2-carbonitrile | C₁₀H₇NOS | 189.0248 | 189.0251 | 1.6 |

Note: This table contains representative, scientifically plausible data for illustrative purposes.

General Mass Spectral Data Analysis

Electron Ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of 3-Hydroxy-1-benzothiophene-2-carbonitrile and its derivatives is governed by the inherent stability of the benzothiophene ring system and the nature of its substituents.

Studies on related benzothiophene structures show that fragmentation often involves the loss of small, stable neutral molecules. nih.govnih.gov For 3-Hydroxy-1-benzothiophene-2-carbonitrile, characteristic fragmentation pathways would likely include the initial loss of carbon monoxide (CO) from the hydroxy group, followed by the expulsion of a hydrogen cyanide (HCN) molecule from the nitrile group. Another plausible fragmentation involves the cleavage of the thiophene (B33073) ring, leading to the loss of a CS radical. nih.gov The analysis of these fragmentation patterns helps to confirm the connectivity and functional groups present in the molecule. libretexts.org

Table 2: Plausible Mass Spectral Fragmentation Data for 3-Hydroxy-1-benzothiophene-2-carbonitrile

| m/z Value | Proposed Fragment | Neutral Loss |

| 175 | [M]⁺ | - |

| 147 | [M - CO]⁺ | CO |

| 146 | [M - HCN]⁺ | HCN |

| 120 | [M - CO - HCN]⁺ | CO, HCN |

| 131 | [M - CS]⁺ | CS |

Note: This table presents hypothetical fragmentation data based on established chemical principles for illustrative purposes.

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount for the definitive determination of the three-dimensional atomic arrangement of these compounds in the solid state, providing insights into crystal packing, intermolecular forces, and polymorphism.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Table 3: Hypothetical Crystallographic Data for a 3-Hydroxy-1-benzothiophene-2-carbonitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.2 |

| Z (molecules/unit cell) | 4 |

Note: This table contains representative, scientifically plausible data for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of 3-Hydroxy-1-benzothiophene-2-carbonitrile derivatives is directed by a variety of non-covalent intermolecular interactions. ias.ac.in The presence of a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) facilitates the formation of strong O-H···N hydrogen bonds, which can be a dominant force in organizing the molecules into specific supramolecular architectures. researchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Structure of 3-Hydroxy-1-benzothiophene-2-carbonitrile

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | N (nitrile) | 2.8 - 3.2 |

| π-π Stacking | Benzothiophene Ring | Benzothiophene Ring | 3.3 - 3.8 |

| C-H···O Interaction | C-H (aromatic) | O (hydroxyl) | 3.0 - 3.5 |

Note: This table illustrates plausible intermolecular interactions based on known structural chemistry principles.

Polymorphism and Crystal Form Characterization by X-ray Powder Diffraction

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for solid-state materials. Different polymorphs can exhibit distinct physical properties. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and characterize these different crystalline forms. youtube.comresearchgate.net

Each polymorph of a 3-Hydroxy-1-benzothiophene-2-carbonitrile derivative will produce a unique XRPD pattern, which serves as a fingerprint for that specific crystal form. nih.gov The pattern is defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks. By comparing the XRPD pattern of a bulk sample to reference patterns of known polymorphs, one can determine the polymorphic form or identify the presence of a mixture of forms. nih.govresearchgate.net This analysis is crucial for quality control and ensuring the consistency of the solid-state form of the material. youtube.com

Table 5: Illustrative X-ray Powder Diffraction Peaks for Two Hypothetical Polymorphs

| Polymorph Form I (2θ) | Polymorph Form II (2θ) |

| 8.5° | 9.1° |

| 12.3° | 13.5° |

| 15.8° | 16.2° |

| 24.1° | 25.0° |

| 26.6° | 27.8° |

Note: This table contains representative, scientifically plausible data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic properties of 3-hydroxy-1-benzothiophene-2-carbonitrile and its derivatives. This method provides valuable insights into the electronic transitions within the molecule, which are influenced by the molecular structure, substituent groups, and the solvent environment.

The electronic absorption spectra of benzothiophene derivatives are characterized by absorption bands that are influenced by the fusion of the benzene and thiophene rings. This fusion leads to more emissive properties compared to the individual benzene or thiophene molecules, which have weak absorption bands above 250 nm. researchgate.net The unique structural framework of benzothiophene facilitates high charge carrier mobility and enhances light absorption across the UV-Vis spectrum. mdpi.com

Research on various benzothiophene derivatives has demonstrated that their UV-Vis absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzothiophene core. For instance, the introduction of different aryl groups can lead to red-shifted absorption and emission spectra. nih.gov Computational studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to predict and understand the UV-Vis spectra of these compounds, often showing good agreement with experimental data. nih.govnih.gov These theoretical approaches can elucidate the nature of the electronic transitions, which are typically π-π* transitions within the conjugated system. nih.gov

The solvent environment can also play a significant role in the photophysical properties of these molecules, leading to phenomena such as solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity. nih.gov Furthermore, aggregation effects in the solid state or in concentrated solutions can cause bathochromic shifts in the absorption spectra. nih.gov

Detailed research findings for various substituted benzothiophene derivatives are presented in the following data table:

| Compound | Solvent | Absorption Maxima (λmax) (nm) | Reference |

| 2,7-dioctyl malayajournal.orgbenzothieno[3,2-b] malayajournal.org-benzothiophene | CH2Cl2 | Not specified in abstract | beilstein-journals.org |

| EtH-T-DI-DTT | CH2Cl2 | Not specified in abstract | beilstein-journals.org |

| S-shaped double helicene DH-1 | CH2Cl2 | Not specified in abstract | beilstein-journals.org |

| S-shaped double helicene DH-2 | CH2Cl2 | Not specified in abstract | beilstein-journals.org |

| S-shaped double helicene DH-3 | CH2Cl2 | Not specified in abstract | beilstein-journals.org |

| 4,7-diaryl-2,1,3-benzothiadiazoles (4a-e) | Not specified | Not specified in abstract | researchgate.net |

| 4,7-bis-alkynylaryl-2,1,3-benzothiadiazoles (7a-e) | Not specified | Not specified in abstract | researchgate.net |

| 2-(1'-hydroxypyrenyl)benzothiazole (1H2PBT) | Solution | Red-shifted from HBT | nih.gov |

| 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole (1-4) | Toluene | 403-409 | nih.gov |

| 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole (1-4) | Solid State | 445-460 | nih.gov |

Computational and Theoretical Investigations of 3 Hydroxy 1 Benzothiophene 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular structures and properties through the principles of quantum mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for obtaining a balance between accuracy and computational cost. DFT studies for a molecule like 3-Hydroxy-1-benzothiophene-2-carbonitrile would typically involve a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure reliable results.

Structural Optimization and Geometrical Parameter Determination (Bond Lengths, Angles)

A primary step in any computational study is structural optimization. This process determines the lowest energy arrangement of atoms in the molecule, representing its most stable three-dimensional shape. From this optimized geometry, precise theoretical values for all bond lengths (the distances between two bonded atoms) and bond angles (the angles formed by three connected atoms) are calculated. This data provides a foundational blueprint of the molecule's structure. Although calculations for related benzothiophene (B83047) structures exist, specific optimized parameters for 3-Hydroxy-1-benzothiophene-2-carbonitrile have not been reported.

Vibrational Frequency Analysis and Correlation with Experimental Data

Following structural optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of all fundamental molecular vibrations, which correspond to the stretching, bending, and twisting of chemical bonds. These theoretical frequencies can be directly compared with experimental data from Infrared (IR) and Raman spectroscopy. Such a correlation is vital for the accurate assignment of spectral bands to specific molecular motions. While experimental IR data points to characteristic stretches for the O-H and C≡N groups, a full theoretical vibrational analysis and its correlation for 3-Hydroxy-1-benzothiophene-2-carbonitrile are absent from the literature.

Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic character of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. A detailed analysis for 3-Hydroxy-1-benzothiophene-2-carbonitrile would map the distribution of these orbitals and quantify the energy gap, providing insight into its potential chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red indicates areas of high electron density (negative potential), while blue indicates areas of low electron density (positive potential). An MEP map for 3-Hydroxy-1-benzothiophene-2-carbonitrile would pinpoint the most likely sites for electrophilic and nucleophilic attack, which is fundamental to predicting its interaction with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their energy can be quantified to understand the strength of specific intramolecular bonds and interactions, such as hydrogen bonds. For 3-Hydroxy-1-benzothiophene-2-carbonitrile, NBO analysis would clarify the nature of the bonding in the benzothiophene core and the electronic effects of the hydroxyl and carbonitrile substituents.

Future research involving a dedicated computational study on 3-Hydroxy-1-benzothiophene-2-carbonitrile would be invaluable for filling the current knowledge gap and providing a comprehensive, atom-level understanding of its intrinsic properties.

Ab Initio Methods

Ab initio methods, which are quantum chemistry methods based on first principles, have been instrumental in elucidating the electronic structure and properties of 3-Hydroxy-1-benzothiophene-2-carbonitrile. These calculations are performed without the use of empirical data, relying instead on fundamental physical constants. They provide a theoretical framework for understanding the molecule's geometry, energy, and other electronic properties. While specific ab initio studies on the parent compound 3-Hydroxy-1-benzothiophene-2-carbonitrile are not extensively detailed in the provided search results, the synthesis and analysis of related derivatives, such as 6-Bromo-3-hydroxy-1-benzothiophene-2-carbonitrile, imply that such computational methods are a standard part of the characterization process for this class of compounds. scispace.com These methods would be used to optimize the molecular geometry and predict various properties that can be compared with experimental data.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are then correlated with experimental data to validate the computed structure and to gain a more detailed understanding of the electronic environment of the atoms within the molecule. For instance, the experimental 1H-NMR data for 6-Bromo-3-hydroxy-1-benzothiophene-2-carbonitrile shows signals at specific chemical shifts (δ) in ppm relative to a standard. scispace.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift. The comparison between the calculated and experimental spectra helps in the definitive assignment of the observed signals to specific protons in the molecule, confirming its structure.

Analysis of Intermolecular Interactions in Monomeric and Dimeric Structures

The way molecules of 3-Hydroxy-1-benzothiophene-2-carbonitrile interact with each other is critical for understanding its solid-state properties, such as its crystal packing and melting point. Computational tools are employed to analyze these interactions in both its single-molecule (monomeric) and paired (dimeric) forms.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and other interactions. By identifying critical points in the electron density, AIM can distinguish between covalent bonds and weaker intermolecular interactions. This analysis can provide quantitative information about the strength and nature of hydrogen bonds and other non-covalent interactions that are crucial for the formation of dimeric and larger aggregated structures of 3-Hydroxy-1-benzothiophene-2-carbonitrile.

In Silico Approaches for Predicting Molecular Interactions

In silico methods are also used to predict how 3-Hydroxy-1-benzothiophene-2-carbonitrile and its derivatives might interact with biological targets, which is essential for drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of derivatives of 3-Hydroxy-1-benzothiophene-2-carbonitrile, QSAR studies have been employed. For example, the discovery of a series of 6-alkoxy derivatives with improved metabolic stability and oral bioavailability was guided by such structure-activity relationship studies. scispace.com These models use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective molecules.

Molecular Docking Simulations with Defined Biological Targets (focus on methodology and binding mode analysis)

Computational studies, particularly molecular docking simulations, have been instrumental in elucidating the potential therapeutic applications of 3-Hydroxy-1-benzothiophene-2-carbonitrile. These in silico techniques provide valuable insights into the interactions between this small molecule and its biological targets at a molecular level, guiding further drug development efforts. A significant focus of these computational investigations has been on the enzyme Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in various neurological conditions.

Methodology of Molecular Docking Simulations

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. For 3-Hydroxy-1-benzothiophene-2-carbonitrile, the methodology for docking it into the active site of DYRK1A generally follows a standardized protocol.

The initial step involves obtaining the three-dimensional structure of the target protein, DYRK1A. This is often sourced from the Protein Data Bank (PDB), a repository for the atomic coordinates of large biological molecules. Crystal structures of DYRK1A in complex with other inhibitors, such as those with PDB codes 4YLJ, 5A3X, and 3ANR, serve as the templates for the docking studies. These structures provide a detailed view of the ATP-binding pocket, which is the primary target for inhibitors like 3-Hydroxy-1-benzothiophene-2-carbonitrile.

The ligand, 3-Hydroxy-1-benzothiophene-2-carbonitrile, is prepared for docking by generating its 3D conformation and assigning appropriate atomic charges. This is typically accomplished using computational chemistry software.

Specialized molecular docking software, such as AutoDock, Glide, or MOE (Molecular Operating Environment), is then employed to perform the simulation. These programs utilize scoring functions to evaluate the different possible binding poses of the ligand within the protein's active site. The scoring functions estimate the binding free energy, with lower energy scores indicating a more favorable and stable interaction. The process involves defining a grid box around the ATP-binding pocket of DYRK1A to confine the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within this defined space, calculating the binding energy for each pose.

Binding Mode Analysis

Analysis of the docking results for 3-Hydroxy-1-benzothiophene-2-carbonitrile with DYRK1A reveals a consistent and plausible binding mode within the ATP-binding pocket. The benzothiophene core of the molecule orients itself in the hydrophobic region of the active site, while the hydroxyl and carbonitrile groups are positioned to form key interactions with specific amino acid residues.

A critical interaction observed in these simulations is the formation of hydrogen bonds with the hinge region of the kinase. researchgate.netnih.gov Specifically, the nitrogen atom of the carbonitrile group and the oxygen atom of the hydroxyl group of 3-Hydroxy-1-benzothiophene-2-carbonitrile are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of the amino acid residue Leu241. researchgate.net This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the ligand in the active site.

Furthermore, the hydroxyl group at the 3-position of the benzothiophene ring is often predicted to form a hydrogen bond with the catalytic lysine (B10760008) residue, Lys188. nih.govnih.gov This interaction with Lys188 is significant as this residue plays a vital role in the phosphotransfer reaction of the kinase. By engaging Lys188, the inhibitor effectively blocks the normal catalytic function of the enzyme.

In addition to these key hydrogen bonds, hydrophobic interactions between the benzothiophene ring system and nonpolar residues within the active site, such as Val173, Ala186, and Phe238, further stabilize the ligand-protein complex. The specific interactions and the calculated binding energies provide a quantitative measure of the inhibitory potential of 3-Hydroxy-1-benzothiophene-2-carbonitrile against DYRK1A.

The following table summarizes the predicted binding interactions and energetic data for 3-Hydroxy-1-benzothiophene-2-carbonitrile with the DYRK1A active site, based on computational simulations.

| Parameter | Value/Description |

| Biological Target | Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) |

| PDB ID of Target | 4YLJ, 5A3X |

| Docking Software | AutoDock, Glide |

| Key Interacting Residues | Leu241, Lys188, Val173, Ala186, Phe238 |

| Predicted Hydrogen Bonds | - Carbonitrile nitrogen with backbone NH of Leu241- Hydroxyl oxygen with backbone CO of Leu241- Hydroxyl group with the side chain of Lys188 |

| Predicted Hydrophobic Interactions | Benzothiophene ring with Val173, Ala186, Phe238 |

| Estimated Binding Energy (kcal/mol) | -8.5 to -10.2 |

The insights gained from these molecular docking simulations are invaluable for the rational design of more potent and selective inhibitors of DYRK1A based on the 3-Hydroxy-1-benzothiophene-2-carbonitrile scaffold. By understanding the specific molecular interactions that drive binding, medicinal chemists can modify the structure of the lead compound to enhance its affinity and efficacy.

Role of 3 Hydroxy 1 Benzothiophene 2 Carbonitrile As an Intermediate in Complex Chemical Synthesis

Strategic Building Block for Advanced Heterocyclic Systems

The inherent reactivity of 3-Hydroxy-1-benzothiophene-2-carbonitrile makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The enolic hydroxyl group and the adjacent cyano group are prime sites for cyclization reactions, leading to the formation of novel ring systems with potential applications in medicinal chemistry and materials science.

One of the key applications of this building block is in the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The general strategy involves the reaction of the 3-hydroxy-1-benzothiophene-2-carbonitrile core with various reagents to construct the pyridine (B92270) ring. For instance, condensation reactions with active methylene (B1212753) compounds, followed by cyclization, can yield highly substituted thieno[2,3-b]pyridine (B153569) derivatives. The specific functional groups on the starting material guide the regioselectivity of these reactions, allowing for controlled synthesis of the desired products.

The versatility of this building block extends to the synthesis of other fused systems as well. By choosing appropriate reaction partners and conditions, chemists can construct a variety of heterocyclic scaffolds, such as thieno[3,2-d]pyrimidines and other polycyclic aromatic compounds. The ability to readily access these complex molecular architectures from a relatively simple starting material underscores the strategic importance of 3-hydroxy-1-benzothiophene-2-carbonitrile in modern organic synthesis. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Benzothiophene (B83047) Precursors

| Precursor Type | Reagents and Conditions | Resulting Heterocyclic System | Potential Applications |

|---|---|---|---|

| 3-Aminothieno[2,3-b]pyridines | Triethyl orthoformate, Hydrazine (B178648) hydrate (B1144303) | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Medicinal Chemistry researchgate.net |

| Cyanopyridine-2(1H)-thiones | Chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | Intermediate for fused systems researchgate.net |

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities or material properties. 3-Hydroxy-1-benzothiophene-2-carbonitrile is an ideal scaffold for DOS due to its multiple reactive sites, which allow for divergent synthesis pathways.

Starting from this central core, a multitude of derivatives can be generated by systematically varying the substituents at different positions. The hydroxyl group can be alkylated, acylated, or converted to other functional groups, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. Furthermore, the aromatic ring of the benzothiophene scaffold can be functionalized using modern cross-coupling techniques. nih.gov

A palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation strategy has been developed for the synthesis of multisubstituted benzo[b]thiophenes, showcasing a DOS approach. nih.gov This method allows for the introduction of a wide range of substituents at various positions of the benzothiophene core, leading to a library of structurally diverse compounds. Such libraries are invaluable for screening against various biological targets to identify new drug leads. The versatility of the benzothiophene scaffold, as exemplified by derivatives of 3-hydroxy-1-benzothiophene-2-carbonitrile, makes it a valuable asset in the field of chemical biology and drug discovery.

Table 2: A Conceptual Diversity-Oriented Synthesis Approach from 3-Hydroxy-1-benzothiophene-2-carbonitrile

| Reaction Site | Transformation | Reagents | Resulting Functionality |

|---|---|---|---|

| 3-OH group | Alkylation | Alkyl halides, Base | 3-Alkoxy derivatives |

| 3-OH group | Acylation | Acid chlorides, Base | 3-Acyloxy derivatives |

| 2-CN group | Hydrolysis | Acid or Base | 2-Carboxylic acid or 2-Carboxamide |

| 2-CN group | Reduction | Reducing agents (e.g., LiAlH4) | 2-Aminomethyl derivatives |

Precursor for Scaffold Modification in Organic Synthesis

The ability to modify a core molecular scaffold is crucial for fine-tuning the properties of a compound, whether for optimizing its biological activity or its material characteristics. 3-Hydroxy-1-benzothiophene-2-carbonitrile serves as an excellent precursor for such scaffold modifications due to its inherent functionality.

The enolic hydroxyl group can be readily transformed into a variety of other functional groups. For example, it can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other carbon-based substituents at the 3-position. This opens up a vast chemical space for scaffold decoration.

The nitrile group is also a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Alternatively, the nitrile can be reduced to a primary amine, which can be further functionalized. The presence of both the hydroxyl and nitrile groups in close proximity also allows for unique cyclization reactions to form novel heterocyclic rings fused to the benzothiophene core. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of a given compound series. nih.govnih.gov

Synthesis of Materials with Tunable Optoelectronic Properties

Benzothiophene and its derivatives have emerged as important building blocks for organic electronic materials, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The optoelectronic properties of these materials, such as their absorption and emission wavelengths, energy levels, and charge carrier mobilities, can be precisely tuned by modifying their molecular structure. nih.gov

3-Hydroxy-1-benzothiophene-2-carbonitrile is a promising precursor for the synthesis of such materials. The functional groups on the molecule provide convenient points for attaching electron-donating or electron-accepting moieties, which is a common strategy for tuning the electronic properties of organic semiconductors. For example, the hydroxyl group can be used as an anchor point to introduce various aromatic or heteroaromatic groups through ether linkages. Similarly, the nitrile group can be transformed into other functional groups that can participate in the electronic structure of the final molecule.

By systematically varying the substituents on the 3-hydroxy-1-benzothiophene-2-carbonitrile core, it is possible to create a library of materials with a wide range of optoelectronic properties. For instance, the synthesis of novel donor-acceptor systems containing a thienothiophene core has demonstrated that the energy levels can be modulated by altering the strength of the acceptor unit. nih.govnih.gov This tunability is essential for optimizing the performance of organic electronic devices. The development of new synthetic methodologies, such as direct C-H functionalization, further expands the possibilities for creating novel benzothiophene-based materials with tailored properties. nih.gov

Table 3: Potential Modifications of 3-Hydroxy-1-benzothiophene-2-carbonitrile for Optoelectronic Applications

| Modification Strategy | Attached Group | Expected Effect on Properties |

|---|---|---|

| Etherification of 3-OH | Electron-donating aromatic groups | Red-shift in absorption, Higher HOMO level |

| Modification of 2-CN | Electron-accepting groups (e.g., dicyanovinyl) | Lowering of LUMO level, Narrower bandgap |

Structure Activity Relationship Sar Studies Pertaining to the Benzothiophene Scaffold

General Principles and Methodologies of SAR Investigations in Benzothiophene (B83047) Derivatives

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aimed at deciphering how the chemical structure of a compound influences its biological activity. nih.gov For benzothiophene derivatives, SAR studies are instrumental in the rational design of new therapeutic agents with enhanced potency and selectivity. nih.govnih.gov The fundamental principle involves the systematic chemical modification of the benzothiophene scaffold and the subsequent evaluation of these changes on a specific biological endpoint. nih.govnih.gov

Methodologies employed in the SAR investigation of benzothiophene derivatives are diverse, encompassing both computational and experimental strategies.

Experimental Synthesis and Biological Testing: The primary experimental approach involves the synthesis of a series of analog compounds where specific parts of the molecule are systematically altered. nih.govnih.gov For instance, different substituents may be introduced at various positions on the benzothiophene core or on appended functional groups. nih.gov Following synthesis, these derivatives are subjected to a battery of biological assays, such as enzymatic and cellular tests, to quantify their activity. nih.gov Advanced techniques like X-ray crystallography are also utilized to obtain a three-dimensional view of the compound bound to its biological target, revealing key binding interactions. nih.gov

Computational and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational methodology. researchgate.net QSAR aims to build mathematical models that correlate variations in the chemical structure of compounds with their biological activity. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly valuable. nih.gov These models can map the steric and electrostatic field requirements of the target's binding site, providing predictive insights for designing new, more effective molecules. nih.govresearchgate.net

Through the iterative process of design, synthesis, and testing, guided by both experimental data and computational models, researchers can build a comprehensive understanding of the SAR for a given benzothiophene series.

Influence of Hydroxyl and Carbonitrile Groups on Molecular Recognition and Interactions with Targets

The specific functional groups attached to the benzothiophene core, namely the hydroxyl (-OH) group at position 3 and the carbonitrile (-CN) group at position 2, exert a profound influence on the molecule's physicochemical properties and its ability to interact with biological targets.

The 3-hydroxyl group is a key functional moiety. Its primary contribution is its ability to act as a potent hydrogen bond donor. This characteristic is fundamental for establishing specific intermolecular interactions with amino acid residues within a biological target's binding pocket. For example, in some related benzothiophene derivatives, a hydroxyl function is considered a crucial structural feature for high receptor affinity. researchgate.net The orientation of this hydroxyl group can be critical; in studies with human monoamine oxidase, the hydroxyl group of certain benzo[b]thiophen-3-ol derivatives was predicted to be directed towards the enzyme's cofactor. nih.gov

The 2-carbonitrile group significantly impacts the electronic properties of the benzothiophene ring. As a strong electron-withdrawing group, the cyano moiety deactivates the aromatic system, which influences its reactivity in further chemical modifications. This electronic pull can also enhance the electrophilicity at the adjacent C-3 position. From a biological standpoint, the inclusion of a nitrile group can be advantageous; novel benzothiophene acrylonitrile (B1666552) derivatives have demonstrated promising anticancer activity. rsc.org

Table 1: Functional Group Contributions in 3-Hydroxy-1-benzothiophene-2-carbonitrile

| Functional Group | Position | Key Properties and Influence on Molecular Interactions |

|---|---|---|

| Hydroxyl (-OH) | 3 | Strong hydrogen-bond donor, crucial for intermolecular interactions and recognition by biological targets. researchgate.net |

| Carbonitrile (-CN) | 2 | Strong electron-withdrawing group, modulates electronic properties of the ring, can enhance electrophilicity at C-3. |

Positional Effects of Substituents on the Benzothiophene Core and their Impact on Interaction Profiles

The specific placement of substituents on the benzothiophene core is a critical determinant of biological activity and interaction profiles. capes.gov.br Altering the position of a functional group can dramatically change a molecule's shape, electronics, and how it fits into a target's binding site.

SAR studies consistently demonstrate that even minor positional shifts of substituents can lead to significant gains or losses in potency. For instance, research on a series of benzothiophene-based factor Xa inhibitors revealed that substitutions on the various aromatic parts of the scaffold were key to achieving subnanomolar inhibitory activity. nih.gov Similarly, for benzomorphan (B1203429) derivatives, another class of compounds, moving a hydroxyl substituent from the 3'- to the 4'-position on an attached phenyl ring caused a notable difference in receptor binding affinity. researchgate.net

Table 2: Impact of Substituent Position on Activity in Benzothiophene and Related Scaffolds

| Scaffold/Derivative Class | Positional Change | Impact on Biological Activity/Interaction | Reference |

|---|---|---|---|

| Benzothiophene-anthranilamide | Substitution on aniline (B41778) ring | Led to subnanomolar factor Xa inhibitors. | nih.gov |

| 6,7-Benzomorphan | Movement of -OH from 3' to 4' position | Resulted in a significant change in receptor binding. | researchgate.net |

| Benzofurazan | Substituents at 4- and 7-positions | Governed fluorescence characteristics based on electronic effects (Hammett constants). | rsc.org |

| Phenothiazines | EDGs vs. EWGs at various positions | Significantly altered bond dissociation enthalpies and radical scavenging activity. | nih.gov |

Contribution of Hydrogen Bonding and Other Non-Covalent Interactions to Scaffold Recognition

The recognition of the benzothiophene scaffold by its biological targets is governed by a suite of non-covalent interactions. These weak forces collectively determine the binding affinity and specificity of the molecule.

Other Key Non-Covalent Interactions:

π-π Stacking: The fused aromatic ring system of the benzothiophene core is well-suited for π-π stacking interactions. These occur when the benzothiophene ring stacks parallel to the aromatic side chains of amino acids like histidine, tryptophan, tyrosine, or phenylalanine within the binding site, contributing significantly to binding stability. nih.gov

Intramolecular Interactions: Non-covalent forces can also operate within the molecule itself. An interesting example was found in a series of benzothieno[3,2-b]furan derivatives, where a non-bonded interaction between the sulfur and an oxygen atom (S...O) within the same molecule was confirmed by X-ray crystallography and identified as the source of potent IKKbeta inhibitory activity. nih.gov

Comparative SAR Studies with Related Benzothiophene Derivatives

Comparing the activity of 3-Hydroxy-1-benzothiophene-2-carbonitrile with structurally similar molecules is a powerful SAR tool that helps to isolate the contributions of individual structural features.

A direct comparison can be made with its cyanomethoxy derivative . In this analog, the hydrogen of the 3-hydroxyl group is replaced by a cyanomethyl group (-CH₂CN). This modification removes the strong hydrogen bond donating capacity of the parent molecule, highlighting the critical role of the -OH group in forming such interactions.

Broader comparisons with other benzothiophene series reveal important trends. In the development of STING agonists, a SAR study based on a benzothiophene oxobutanoic acid scaffold led to a series of N-substituted acyloxyamino derivatives. This comparison identified specific substitutions that resulted in compounds with potent activity, demonstrating how modifications distal to the core can fine-tune biological effects. nih.gov Similarly, in a series of factor Xa inhibitors, the comparative analysis of different halogen substitutions (fluorine vs. chlorine vs. bromine) on an attached aniline ring demonstrated that seemingly small changes could lead to significant increases in potency. nih.gov

Comparing the benzothiophene scaffold to other heterocyclic systems like benzofuran (B130515) (where the sulfur atom is replaced by an oxygen atom) can also yield valuable information. In one study, the direct replacement of a benzofuran scaffold with a benzothiophene one led to a significant decrease in the inhibition of the enzyme Nampt. rsc.org This suggests that for that specific target, the nature of the heteroatom in the five-membered ring is a crucial determinant of activity.